molecular formula C21H32N2O4S B4398135 Azepan-1-yl{1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidin-4-yl}methanone

Azepan-1-yl{1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B4398135
M. Wt: 408.6 g/mol
InChI Key: NEPDLIMHRUBLPI-UHFFFAOYSA-N
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Description

Azepan-1-yl{1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidin-4-yl}methanone is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl{1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidin-4-yl}methanone typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfonyl group: This is achieved through sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the azepane ring: This step involves the formation of the azepane ring through cyclization reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl{1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidin-4-yl}methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Azepan-1-yl{1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidin-4-yl}methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Azepan-1-yl{1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Binding to active sites: Inhibiting enzyme activity or receptor function.

    Modulating signaling pathways: Affecting cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-1-yl{1-[(4-ethoxy-3-methylphenyl)sulfonyl]piperidin-4-yl}methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

azepan-1-yl-[1-(4-ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4S/c1-3-27-20-9-8-19(16-17(20)2)28(25,26)23-14-10-18(11-15-23)21(24)22-12-6-4-5-7-13-22/h8-9,16,18H,3-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPDLIMHRUBLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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